3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde
Description
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-4-10-9-3-2-8(6-12)5-11(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUAURGKIBIBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives with α,β-Unsaturated Carbonyl Compounds
One common approach starts with 2-aminopyridine or its substituted analogs reacting with α,β-unsaturated carbonyl compounds under solvent-free or reflux conditions to form the imidazo[1,2-a]pyridine skeleton.
- Example: Phenacyl derivatives react with 2-aminopyridine to yield 2-phenylimidazo[1,2-a]pyridine intermediates, which can be further functionalized.
Methylation at the 3-Position
The methyl substituent at the 3-position can be introduced by:
- Using methyl-substituted precursors in the initial cyclization.
- Alkylation of the imidazo[1,2-a]pyridine core with methylating agents such as methyl iodide or via halogenation followed by substitution using sodium hydride in dimethylformamide (DMF).
Alternative Metal-Free Direct Synthesis Approaches
Recent advances emphasize eco-friendly, metal-free protocols that condense 2-aminopyridines directly with aldehydes and isonitriles (Groebke–Blackburn–Bienaymé reaction), which can be adapted to synthesize substituted imidazo[1,2-a]pyridines including aldehyde derivatives. These methods avoid heavy metal catalysts and reduce environmental impact.
Representative Reaction Conditions and Yields
Characterization and Purity Validation
High-Performance Liquid Chromatography (HPLC):
- Purity typically >96% by reversed-phase chromatography.
-
- Confirms molecular weight consistent with 3-methylimidazo[1,2-a]pyridine-6-carbaldehyde (exact mass depends on substitution).
Summary Table of Key Synthetic Routes
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization + Vilsmeier-Haack | 2-Aminopyridine + phenacyl derivatives | POCl₃ + DMF | High yield, well-established | Uses toxic reagents (POCl₃) |
| Alkylation post-cyclization | Imidazo[1,2-a]pyridine core | Methyl iodide, NaH | Flexible methyl introduction | Requires strong base and alkyl halide |
| Metal-free multicomponent | 2-Aminopyridine + aldehyde + isonitrile | None (catalyst-free) | Eco-friendly, mild conditions | Moderate yields, substrate scope limited |
Research Discoveries and Developments
- The Vilsmeier-Haack formylation remains the gold standard for introducing the aldehyde group at the 6-position with yields up to 85% and good purity.
- Recent metal-free synthesis protocols provide greener alternatives for constructing the imidazo[1,2-a]pyridine core and allow for diverse substitution patterns, including methyl groups, without heavy metal catalysts.
- Optimization of reaction time, temperature, and purification techniques such as silica gel chromatography enhances product yield and purity.
- Analytical techniques such as NMR and HPLC are critical for confirming structural integrity and purity, ensuring reproducibility in pharmaceutical applications.
This comprehensive analysis integrates multiple synthetic strategies, reaction conditions, and characterization methods for the preparation of This compound , reflecting over a decade of research progress and recent advancements in eco-friendly synthesis. The combination of classical Vilsmeier-Haack formylation with modern metal-free approaches offers versatile routes tailored to research and industrial needs.
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts . The conditions often involve specific temperatures and pH levels to facilitate the desired reactions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different aldehyde derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research. It is used in medicinal chemistry for the development of new drugs, particularly for its potential antituberculosis activity . Additionally, it is utilized in material science for its structural properties and in various technological applications such as optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde include other imidazo[1,2-a]pyridine derivatives such as imidazo[1,5-a]pyridine and imidazo[4,5-b]pyridine .
Uniqueness: What sets this compound apart from its similar compounds is its specific structural configuration and the presence of the carbaldehyde group at the 6-position.
Biological Activity
3-Methylimidazo[1,2-a]pyridine-6-carbaldehyde (3-MeI) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.
- Molecular Formula : C₉H₈N₂O
- Molar Mass : Approximately 160.176 g/mol
- Structure : The compound features a fused ring structure that includes nitrogen and carbon atoms, contributing to its unique chemical properties.
Anticancer Properties
Research indicates that 3-MeI exhibits significant anticancer activity, particularly against colon cancer cell lines such as HT-29 and Caco-2. A study demonstrated that compounds similar to 3-MeI initiated apoptosis in these cells through mitochondrial pathways, involving the release of cytochrome c and activation of caspases 3 and 8 .
Key Findings:
- Cell Lines Tested : HT-29, Caco-2
- Mechanism : Induction of apoptosis via mitochondrial pathways.
- Toxicity : Low toxicity against white blood cells was observed, indicating a selective action against cancer cells .
Antimicrobial Activity
3-MeI has also been assessed for its antimicrobial properties. Compounds within the imidazo[1,2-a]pyridine class have shown promise in inhibiting various bacterial strains. For example, derivatives of imidazo[1,2-a]pyridine were evaluated for their activity against Mycobacterium tuberculosis (Mtb), with some compounds demonstrating excellent activity against multidrug-resistant strains .
Synthesis Methods
Several synthetic routes have been developed for obtaining 3-MeI in high purity. These methods are critical for ensuring the compound's availability for biological testing. The synthesis typically involves multicomponent reactions that yield various substituted derivatives with potential enhanced biological activities.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Methylimidazo[1,2-a]pyridine | Similar imidazo structure | Known for strong mutagenic properties |
| 3-Methylimidazo[1,2-a]pyridine | Same methyl group but different aldehyde position | Exhibits distinct pharmacological profiles |
| Imidazo[1,2-a]pyridine | Base structure without additional substituents | Serves as a scaffold for various derivatives |
The uniqueness of 3-MeI lies in its specific substitution pattern and functional group positioning, which influence its chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
- Case Study on Colon Cancer :
- Antituberculosis Activity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
